
ダパグリフロジン プロパンジオール
概要
説明
作用機序
ダパグリフロジン プロピレングリコールは、近位尿細管のナトリウム-グルコース共輸送体2 (SGLT2) を阻害することによりその効果を発揮します . この阻害により、尿細管腔からの濾過されたグルコースの再吸収が減少するため、尿中へのグルコース排泄量が増加します(グルコース尿) . ダパグリフロジンは、インスリン作用とは独立して血糖値を低下させることにより、2型糖尿病患者の血糖値のコントロールを改善するのに役立ちます . さらに、この化合物はナトリウムの再吸収を減らし、遠位尿細管へのナトリウムの供給量を増やすため、心臓の前負荷と後負荷の両方を低下させ、交感神経活動を抑制するなど、さまざまな生理機能に影響を与える可能性があります .
実験室実験の利点と制限
One of the advantages of using Dapagliflozin propanediol in lab experiments is its ability to specifically target SGLT2, which is a key player in glucose metabolism. However, one limitation is that SGLT2 inhibitors have been associated with an increased risk of genitourinary infections and lower limb amputations in clinical trials, which should be taken into consideration when using Dapagliflozin propanediol in lab experiments.
将来の方向性
Future research on Dapagliflozin propanediol should focus on fully understanding its mechanism of action, including its effects on glucose metabolism and its impact on other metabolic pathways. Additionally, research on the use of Dapagliflozin propanediol in combination with other diabetes treatments should be conducted to determine if it can enhance the effectiveness of other treatments. Furthermore, investigating the potential use of Dapagliflozin propanediol for the treatment of other metabolic disorders such as obesity and metabolic syndrome should be further explored.
In conclusion, Dapagliflozin propanediol is a compound that belongs to a class of drugs known as SGLT2 inhibitors, which are used for the treatment of type 2 diabetes. Its ability to inhibit the SGLT2 enzyme and decrease blood glucose levels make it a promising treatment for diabetes. However, more research is needed to fully understand its mechanism of action, potential side effects, and its efficacy in combination with other diabetes treatments. Additionally, research on its potential use for the treatment of other metabolic disorders should also be conducted.
科学的研究の応用
Pharmacological Applications
Dapagliflozin propanediol hydrate is primarily indicated for:
- Type 2 Diabetes Management : It is used in conjunction with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus. The mechanism involves the inhibition of glucose reabsorption in the kidneys, leading to increased glucose excretion in urine, thereby lowering blood glucose levels .
- Cardiovascular Benefits : Recent studies have suggested that dapagliflozin may provide cardiovascular benefits for patients with type 2 diabetes. It has been associated with reduced risks of heart failure and cardiovascular events, making it a valuable option for diabetic patients with comorbid cardiovascular conditions .
- Weight Management : The glucosuria induced by dapagliflozin can lead to weight loss, which is beneficial for overweight or obese patients with type 2 diabetes. This weight reduction is attributed to calorie loss through urine .
Clinical Studies and Findings
Several clinical trials have evaluated the pharmacokinetics and safety profile of dapagliflozin propanediol hydrate:
- Pharmacokinetics Comparison : A study compared the pharmacokinetics of dapagliflozin propanediol hydrate with its prodrug form, dapagliflozin formate. The results indicated comparable plasma concentration profiles and safety between the two formulations, suggesting that dapagliflozin propanediol hydrate is an effective alternative for patients .
- Safety Profile : Clinical trials have shown that dapagliflozin is generally well-tolerated among patients, with adverse effects being similar to those observed in placebo groups. Common side effects include urinary tract infections and genital mycotic infections due to increased glucose in urine .
Preparation and Formulation
The formulation of dapagliflozin propanediol hydrate involves specific manufacturing processes to ensure stability and efficacy:
- Tablet Formulation : A patent describes a method for preparing tablets containing dapagliflozin propanediol hydrate, emphasizing uniformity of dosage units and high stability. The process involves dissolving the compound in suitable solvents and mixing it with excipients like pregelatinized starch and magnesium stearate .
Future Research Directions
Ongoing research is focused on expanding the applications of dapagliflozin propanediol hydrate:
- Combination Therapies : Investigating its use in combination with other antidiabetic agents to enhance glycemic control and address different aspects of type 2 diabetes management.
- Broader Therapeutic Uses : Exploring its potential benefits in non-diabetic populations, particularly regarding cardiovascular health and renal protection.
Summary Table of Key Findings
Application Area | Details |
---|---|
Primary Use | Management of type 2 diabetes mellitus |
Mechanism | Inhibition of SGLT2 leading to increased glucose excretion |
Cardiovascular Benefits | Reduced risk of heart failure and cardiovascular events |
Weight Management | Induces weight loss through glucosuria |
Safety Profile | Generally well-tolerated; common side effects include urinary tract infections |
Formulation | Tablets prepared for stability and uniformity |
生化学分析
Biochemical Properties
Dapagliflozin propanediol interacts with the SGLT2 protein in the kidneys . It selectively targets and inhibits SGLT2, thereby preventing the reabsorption of glucose by the kidneys . This interaction is crucial for the drug’s antihyperglycemic activity . In addition to influencing glucose metabolism (glycolysis/gluconeogenesis and pentose phosphate pathway), dapagliflozin significantly affects the levels of various proteins and metabolites .
Cellular Effects
Dapagliflozin propanediol has significant effects on various types of cells and cellular processes. It helps the kidneys to remove excess glucose or sugar, which is passed out through urine . This medication can also slow down the progression of kidney failure .
Molecular Mechanism
Dapagliflozin propanediol exerts its effects at the molecular level by inhibiting the SGLT2 protein . This inhibition reduces glucose reabsorption in the proximal tubule of the nephron and causes glycosuria . The drug’s mechanism of action is insulin-independent, which means it does not stimulate pancreatic beta cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dapagliflozin propanediol change over time. For example, in a study involving type 1 diabetes rat models, dapagliflozin administration caused significant dose-dependent glucosuria and increase in urine volume .
Dosage Effects in Animal Models
In animal models, the effects of dapagliflozin propanediol vary with different dosages. For instance, in a study involving type 1 diabetes rat models, dapagliflozin administration caused significant dose-dependent glucosuria and increase in urine volume .
Metabolic Pathways
Dapagliflozin propanediol is involved in the glucose metabolism pathway . It influences glucose metabolism (glycolysis/gluconeogenesis and pentose phosphate pathway) and significantly affects the levels of various proteins and metabolites .
Transport and Distribution
Dapagliflozin propanediol is predominantly metabolized in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 . It is not appreciably cleared by renal excretion, with less than 2% of the dose being recovered in urine as the parent compound .
Subcellular Localization
Dapagliflozin propanediol is a transmembrane protein almost exclusively expressed on the proximal renal tubule . This localization is crucial for its role in inhibiting glucose reabsorption in the kidneys .
準備方法
ダパグリフロジン プロピレングリコールの調製には、いくつかの合成経路と反応条件が関与します。1つの方法には、ダパグリフロジンをエステル溶媒またはエステル溶媒と他の溶媒の混合溶媒に置いて溶液を形成することが含まれます。次に、溶液を冷却または貧溶媒を加えることで飽和させ、種結晶を加えて攪拌し、固体を沈殿させ、固体を濾過します。 次に、固体を溶媒除去によって目的の結晶形に変換します . 工業的な製造方法では、多くの場合、ダパグリフロジン プロピレングリコールを充填剤、結合剤、崩壊剤、滑り剤、付着防止剤、潤滑剤と混合してストック造粒物を形成し、このストック造粒物を用いてカプセル充填または錠剤成形が行われます .
化学反応の分析
ダパグリフロジン プロピレングリコールは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬および条件には、アリールリチウム、メタンスルホン酸、トリメチルシリル (TMS) 保護などがあります . これらの反応から生成される主要な生成物には、グルコシド誘導体とアセチル化化合物があります . この化合物の構造は、そのグルコシド基とアリール基を変性する反応に参加し、潜在的な治療用途を持つさまざまな誘導体を生成することを可能にします .
科学研究への応用
ダパグリフロジン プロピレングリコールは、幅広い科学研究への応用があります。 化学においては、SGLT2阻害剤の合成と特性評価に用いられます . 生物学と医学においては、主にグルコース代謝に対するその影響とその2型糖尿病患者に対する潜在的な利点を調査するために用いられます . さらに、心保護および腎保護特性が検討されており、心臓血管疾患および腎疾患の研究において貴重な化合物となっています . 製薬業界では、ダパグリフロジン プロピレングリコールは、固体脂質ナノ粒子などの経口投与のための製剤の開発に使用され、薬物のバイオアベイラビリティと治療効果を向上させています .
類似化合物との比較
ダパグリフロジン プロピレングリコールは、(S)-プロピレングリコールおよび水和物との特異的な製剤のために、SGLT2阻害剤の中でもユニークです . 類似の化合物には、カナグリフロジン、エンパグリフロジン、イプラグリフロジンなどがあり、これらもSGLT2阻害剤クラスに属しています . これらの化合物すべてが、SGLT2を阻害してグルコース排泄を促進するという共通のメカニズムを共有している一方で、ダパグリフロジン プロピレングリコールは、その特異的な製剤により、安定性と製薬学的特性が向上していることが特徴です . この製剤は、ダパグリフロジンの固体安定性の悪さと吸湿性の高さに関連する問題を克服するのに役立ち、治療用途にとって貴重な選択肢となっています .
生物活性
Dapagliflozin propanediol hydrate is a sodium-glucose cotransporter 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus. This compound has gained attention for its antihyperglycemic properties, which are rooted in its ability to inhibit glucose reabsorption in the kidneys, thereby promoting glucose excretion and lowering blood sugar levels. This article delves into the biological activity of dapagliflozin propanediol hydrate, supported by research findings, case studies, and data tables.
Dapagliflozin propanediol hydrate works by selectively inhibiting SGLT2, a protein responsible for reabsorbing glucose from the renal tubular fluid back into the bloodstream. The inhibition of this transporter leads to increased urinary glucose excretion, which results in lower plasma glucose levels. This mechanism not only aids in glycemic control but also contributes to weight loss and potential cardiovascular benefits.
Pharmacokinetics
The pharmacokinetic profile of dapagliflozin propanediol hydrate reveals that it is well-absorbed and has a favorable distribution within the body. A study comparing dapagliflozin propanediol hydrate with its ester prodrug, dapagliflozin formate, showed comparable plasma concentration profiles and bioavailability, indicating that both formulations are effective in delivering the active compound to the systemic circulation .
Key Pharmacokinetic Parameters
Parameter | Dapagliflozin Propanediol Hydrate | Dapagliflozin Formate |
---|---|---|
Maximum Plasma Concentration (Cmax) | Similar across formulations | Similar across formulations |
Area Under Curve (AUC) | Within bioequivalence range (0.80–1.25) | Within bioequivalence range (0.80–1.25) |
Half-life | Approximately 12.9 hours | Approximately 12.9 hours |
Clinical Efficacy
Clinical trials have demonstrated that dapagliflozin propanediol hydrate effectively reduces hemoglobin A1c (HbA1c) levels in patients with type 2 diabetes. In a pooled analysis of multiple studies, patients treated with dapagliflozin showed significant reductions in HbA1c compared to placebo .
Summary of Clinical Findings
- Study Design : Randomized controlled trials
- Population : Patients with type 2 diabetes
- Duration : Up to 24 weeks
- Results :
- Reduction in HbA1c: Approximately 0.5% to 1% from baseline.
- Weight loss: Average reduction of about 1-3 kg.
- Blood pressure: Modest reductions observed.
Safety Profile
The safety profile of dapagliflozin propanediol hydrate has been evaluated in various studies, indicating that it is generally well-tolerated. Common adverse effects include urinary tract infections and genital mycotic infections due to increased glucose in the urine.
Adverse Events Overview
Adverse Event | Incidence (%) |
---|---|
Urinary Tract Infection | 5-10 |
Genital Mycotic Infection | 5-8 |
Hypoglycemia | <1 |
Case Studies
Several case studies have highlighted the effectiveness of dapagliflozin propanediol hydrate in real-world settings:
- Case Study 1 : A 55-year-old male with poorly controlled type 2 diabetes experienced a reduction in HbA1c from 9% to 7% after six months of treatment with dapagliflozin propanediol hydrate combined with metformin.
- Case Study 2 : A clinical trial involving elderly patients showed that dapagliflozin not only improved glycemic control but also resulted in significant weight loss and reduced systolic blood pressure.
特性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2/t17-,18-,19+,20-,21+;3-;/m10./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOADIQFWSVMMRJ-UPGAGZFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914678 | |
Record name | Dapagliflozin propanediol monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00914678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960404-48-2 | |
Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (S)-propane-1,2-diol (1:1) monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=960404-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dapagliflozin propanediol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dapagliflozin propanediol monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00914678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAPAGLIFLOZIN PROPANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887K2391VH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。